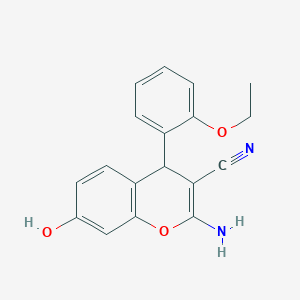![molecular formula C13H18N6 B14942285 1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine](/img/structure/B14942285.png)
1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a phenyl ring bearing a 1H-1,2,3,4-tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of azides with alkynes in the presence of a copper catalyst.
Attachment to the Phenyl Ring: The tetrazole moiety is then attached to a phenyl ring through a substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then functionalized with an ethyl group.
Coupling Reaction: Finally, the phenyl-tetrazole compound is coupled with the ethyl-piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: N-oxides of the tetrazole ring.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Phenylpiperazine: Lacks the tetrazole moiety, making it less versatile in forming hydrogen bonds and metal coordination.
1-Ethyl-4-phenylpiperazine: Similar structure but without the tetrazole ring, leading to different chemical and biological properties.
1-(2-Phenylethyl)piperazine: Features a different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE is unique due to the presence of both the tetrazole and piperazine rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C13H18N6 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
1-ethyl-4-[2-(tetrazol-1-yl)phenyl]piperazine |
InChI |
InChI=1S/C13H18N6/c1-2-17-7-9-18(10-8-17)12-5-3-4-6-13(12)19-11-14-15-16-19/h3-6,11H,2,7-10H2,1H3 |
Clave InChI |
WCGBPCFFUAKAOL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=CC=CC=C2N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14942209.png)
![Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate](/img/structure/B14942213.png)
![11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B14942221.png)
![3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942229.png)

![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)

![3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942244.png)
![Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate](/img/structure/B14942252.png)
![4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14942258.png)

![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)

